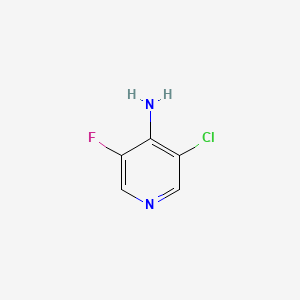

3-Chloro-5-fluoropyridin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloro-5-fluoropyridin-4-amine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoropyridin-4-amine typically involves the introduction of chlorine and fluorine atoms onto a pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is treated with chlorinating and fluorinating agents under controlled conditions. For example, 3,4-difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

化学反応の分析

Types of Reactions

3-Chloro-5-fluoropyridin-4-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine or fluorine atoms can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or alkyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium fluoride, sodium hydroxide.

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, arylboronic acids.

Major Products Formed

Nucleophilic Substitution: Substituted pyridines with different nucleophiles.

Coupling Reactions: Biaryl compounds and other complex structures.

科学的研究の応用

Medicinal Chemistry

3-Chloro-5-fluoropyridin-4-amine serves as a versatile building block in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that enhance biological activity.

Key Applications:

- Antiviral Agents: This compound has been explored for its potential in developing nonpeptide inhibitors against viruses, such as measles virus .

- Anticancer Compounds: Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapeutics .

| Application Type | Example Compounds | Activity |

|---|---|---|

| Antiviral | Nonpeptide inhibitors | Effective against measles |

| Anticancer | Pyridine derivatives | Cytotoxic to cancer cells |

Agrochemistry

In agrochemical formulations, this compound is utilized as an intermediate for synthesizing herbicides and pesticides. Its fluorinated structure enhances the biological activity of these compounds.

Case Study:

A patent describes the use of this compound in herbicidal compositions aimed at controlling broadleaf weeds in crops . The compound’s efficacy and selectivity make it valuable in agricultural applications.

| Agrochemical Use | Target Organism | Efficacy |

|---|---|---|

| Herbicide | Broadleaf weeds | High efficacy in small grains |

Synthesis Techniques

The synthesis of this compound typically involves halogenation reactions on pyridine derivatives. Common methods include:

- Nucleophilic Substitution: Utilizes chlorination and fluorination techniques.

- Coupling Reactions: Combines with other aromatic compounds to form more complex structures.

作用機序

The mechanism of action of 3-Chloro-5-fluoropyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets .

類似化合物との比較

Similar Compounds

- 3-Chloro-2-fluoropyridin-4-amine

- 3-Amino-5-fluoropyridine

- 3,4-Difluoropyridine

Uniqueness

3-Chloro-5-fluoropyridin-4-amine is unique due to the specific positioning of chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical and physical properties. This unique structure can influence its reactivity, stability, and interactions with other molecules, making it valuable for specialized applications .

生物活性

3-Chloro-5-fluoropyridin-4-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring substituted with chlorine and fluorine atoms, which contributes to its reactivity and biological properties. The synthesis of this compound often involves nucleophilic substitution reactions, where the chlorinated pyridine derivative is reacted with amines or other nucleophiles to introduce functional groups that enhance its biological activity .

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound derivatives against various strains of influenza viruses. For instance, compounds derived from this scaffold have demonstrated effective inhibition of cytopathic effects (CPE) in MDCK cells infected with influenza A viruses. In comparative assays, these compounds exhibited low cytotoxicity while effectively reducing viral loads, suggesting their potential as therapeutic agents against influenza .

Inhibition of Enzymatic Activity

This compound has been identified as a promising inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in various pathogens and cancer cells. The inhibition of DHODH can lead to reduced proliferation of rapidly dividing cells, making this compound a candidate for cancer treatment and autoimmune diseases .

Case Studies

- Influenza Virus Inhibition :

- DHODH Inhibition :

Table 1: Antiviral Activity of this compound Derivatives

| Compound ID | Virus Strain | IC50 (nM) | Cytotoxicity (CC50) (µM) |

|---|---|---|---|

| Comp I | H1N1 | 0.13 | >100 |

| Comp II | H3N2 | 0.75 | >100 |

| Comp III | H5N1 | 2.00 | >100 |

Table 2: DHODH Inhibition Potency

| Compound ID | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| This compound | 0.05 | >200 |

| Reference Inhibitor | 0.04 | >150 |

特性

IUPAC Name |

3-chloro-5-fluoropyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGNBQKBHVHVCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704639 |

Source

|

| Record name | 3-Chloro-5-fluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227581-38-5 |

Source

|

| Record name | 3-Chloro-5-fluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。